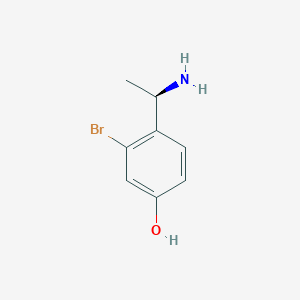

(R)-4-(1-Aminoethyl)-3-bromophenol

Description

Propriétés

Formule moléculaire |

C8H10BrNO |

|---|---|

Poids moléculaire |

216.07 g/mol |

Nom IUPAC |

4-[(1R)-1-aminoethyl]-3-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |

Clé InChI |

BMXXEIATHOTESZ-RXMQYKEDSA-N |

SMILES isomérique |

C[C@H](C1=C(C=C(C=C1)O)Br)N |

SMILES canonique |

CC(C1=C(C=C(C=C1)O)Br)N |

Origine du produit |

United States |

(R)-4-(1-Aminoethyl)-3-bromophenol physical and chemical properties

An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)-3-bromophenol: Properties, Synthesis, and Applications

Introduction and Strategic Significance

(R)-4-(1-Aminoethyl)-3-bromophenol is a chiral substituted phenol derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a phenol ring substituted with a bromine atom and a chiral aminoethyl group at the C3 and C4 positions, respectively. This specific arrangement of functional groups—a hydrogen bond-donating phenol, a basic and nucleophilic primary amine, a stereocenter, and a lipophilic bromine atom—makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.

The strategic incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of drug candidates and provides a handle for further chemical modifications through cross-coupling reactions. Furthermore, the presence of a defined stereocenter in the (R)-configuration is crucial for achieving stereospecific interactions with biological targets, a fundamental principle in modern drug design. Analogous structures, such as fluorinated aminophenols, have been identified as key pharmacophores in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1] This guide serves as a comprehensive technical resource for researchers, consolidating predicted physicochemical properties, a plausible synthetic pathway, and an exploration of its chemical reactivity and potential applications.

Physicochemical and Spectroscopic Profile

Calculated and Estimated Properties

| Property | Value / Description | Rationale / Source |

| IUPAC Name | (R)-4-(1-Aminoethyl)-3-bromophenol | Standard nomenclature |

| Molecular Formula | C₈H₁₀BrNO | Derived from structure |

| Molecular Weight | 216.08 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Predicted based on similar aminophenols |

| Melting Point | 140 - 155 °C (estimated) | Interpolated from 4-amino-3-bromophenol (~151°C)[6] and related structures |

| Boiling Point | >300 °C (estimated, with decomposition) | High due to polar functional groups and hydrogen bonding |

| Solubility | Moderately soluble in alcohols (methanol, ethanol); soluble in DMSO; slightly soluble in water and nonpolar organic solvents. | Based on the properties of 4-aminophenol and 4-bromophenol[2][3][7] |

| pKa (Phenolic -OH) | ~9.5 - 10.5 | Similar to 4-aminophenol (pKa ~10.3)[3], influenced by substituents |

| pKa (Ammonium -NH₃⁺) | ~9.0 - 10.0 | Typical for primary benzylic amines |

Predicted Spectroscopic Signature

A robust understanding of the expected spectroscopic data is critical for reaction monitoring and product characterization.[8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each type of proton. The aromatic region would display a complex pattern due to the substitution. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets that are exchangeable with D₂O.[9] The methine (-CH) proton would be a quartet, coupled to the adjacent methyl protons, and the methyl (-CH₃) protons would appear as a doublet.

-

¹³C NMR Spectroscopy : The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group appearing furthest downfield among the aromatic signals.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C=C aromatic ring stretching around 1500-1600 cm⁻¹, and a C-Br stretching vibration in the fingerprint region at a lower wavenumber.[9]

-

Mass Spectrometry (MS) : The mass spectrum would be characterized by a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity (~98%), which is the hallmark isotopic signature of a molecule containing a single bromine atom.

Synthesis and Chiral Resolution

A direct, documented synthesis for (R)-4-(1-Aminoethyl)-3-bromophenol is not publicly available. Therefore, a logical and robust synthetic strategy is proposed, drawing from established organic chemistry transformations such as Friedel-Crafts acylation, reductive amination, and classical chiral resolution.

Proposed Synthetic Workflow

The proposed pathway begins with the acylation of a suitable bromophenol precursor, followed by the introduction of the amine functionality, and concludes with the critical step of resolving the enantiomers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-アミノ-3-ブロモフェノール | 74440-80-5 [m.chemicalbook.com]

- 7. 4-bromophenol [chemister.ru]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spcmc.ac.in [spcmc.ac.in]

Introduction: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Stereochemical Configuration of (R)-4-(1-Aminoethyl)-3-bromophenol

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The growing recognition of these differences has led to a paradigm shift in drug development, with a pronounced emphasis on the production of stereochemically pure compounds to enhance efficacy and minimize adverse effects[1]. (R)-4-(1-Aminoethyl)-3-bromophenol is a chiral molecule that represents a valuable building block in medicinal chemistry. Its substituted phenol core, combined with a chiral aminoethyl side chain, offers a versatile scaffold for synthesizing novel therapeutic agents, potentially for targeting a range of diseases from neurological disorders to cancer[2][3].

This guide provides a comprehensive technical overview of the stereochemical configuration of (R)-4-(1-Aminoethyl)-3-bromophenol. As a senior application scientist, the following sections will elucidate the causality behind synthetic strategies, the robust nature of chiral resolution protocols, and the analytical methodologies required to validate the stereochemical integrity of this important chemical entity.

Part 1: Synthesis of the Racemic Precursor: 4-(1-Aminoethyl)-3-bromophenol

The journey to the enantiomerically pure (R)-isomer begins with the efficient synthesis of the racemic mixture. A logical and robust synthetic pathway involves a two-step process starting from a suitable brominated phenolic ketone.

Proposed Synthetic Pathway

A common and effective strategy for creating the 1-aminoethyl moiety is through the reductive amination of a corresponding acetophenone derivative. The synthesis can be logically divided into the preparation of the ketone intermediate and its subsequent conversion to the racemic amine.

-

Step 1: Friedel-Crafts Acylation to Synthesize 1-(2-Bromo-5-hydroxyphenyl)ethanone. This precursor can be synthesized from 2-bromophenol via acylation.

-

Step 2: Reductive Amination. The ketone is then converted to the racemic amine, 4-(1-Aminoethyl)-3-bromophenol, using a suitable ammonia source and a reducing agent.

Sources

The Pharmacological Potential of (R)-4-(1-Aminoethyl)-3-bromophenol Derivatives: A Technical Guide for Drug Discovery

Abstract

This in-depth technical guide explores the pharmacological potential of (R)-4-(1-Aminoethyl)-3-bromophenol and its derivatives, a class of compounds with significant promise for therapeutic development. By analyzing their structural similarity to known adrenergic agents and other bioactive molecules, this document provides a comprehensive framework for their synthesis, characterization, and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the full therapeutic potential of this chemical scaffold.

Introduction: The Rationale for Investigating (R)-4-(1-Aminoethyl)-3-bromophenol Derivatives

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous neurotransmitters and synthetic drugs that modulate the adrenergic system.[1][2][3] The adrenergic receptors, broadly classified into α and β subtypes, are pivotal in regulating a vast array of physiological processes, including cardiovascular function, smooth muscle tone, and metabolism.[3][4][5] Consequently, ligands that selectively target these receptors are of immense therapeutic value.

(R)-4-(1-Aminoethyl)-3-bromophenol represents a synthetically accessible and strategically substituted phenylethanolamine derivative. The specific stereochemistry at the benzylic carbon, the phenolic hydroxyl group, and the bromine substituent on the aromatic ring are all critical features that are predicted to influence its pharmacological profile. The (R)-configuration is known to be crucial for potent activity at adrenergic receptors.[3] The phenolic hydroxyl is a key interaction point for receptor binding, while the bromine atom can modulate potency, selectivity, and pharmacokinetic properties through steric and electronic effects.

This guide will delineate the potential of these derivatives as adrenergic agonists, outline a systematic approach to their investigation, and provide detailed methodologies for their synthesis and pharmacological evaluation. Furthermore, we will explore other potential, non-adrenergic activities based on the broader biological effects of bromophenol compounds.

Predicted Pharmacological Profile: Adrenergic Receptor Agonism

Based on established structure-activity relationships (SAR) for phenylethanolamine-type compounds, derivatives of (R)-4-(1-Aminoethyl)-3-bromophenol are strongly predicted to exhibit activity at adrenergic receptors.[1][2][6]

Structure-Activity Relationship (SAR) Insights

-

The Phenylethanolamine Backbone: The core structure, consisting of a phenyl ring, an ethylamine side chain, and a hydroxyl group on the beta-carbon, is the fundamental pharmacophore for adrenergic receptor interaction.[2][7]

-

Stereochemistry: The (R)-configuration at the carbon bearing the hydroxyl group is essential for high-affinity binding and agonist activity at both α and β-adrenergic receptors.[3]

-

Phenolic Hydroxyl Group: The position of the hydroxyl group on the aromatic ring is a key determinant of receptor selectivity. A 4-hydroxy substitution, as in the parent compound, is common in both α and β agonists.

-

Amino Group Substitution: The nature of the substituent on the amino group significantly influences selectivity between α and β receptors. Unsubstituted or small alkyl-substituted amines tend to favor α-adrenergic activity, while larger substituents, such as isopropyl or tert-butyl groups, generally confer β-adrenergic selectivity.[2]

-

Aromatic Ring Substitution: The introduction of a bromine atom at the 3-position is anticipated to modulate receptor affinity and selectivity. Halogen substitution can influence the electronic properties of the aromatic ring and provide additional points of interaction within the receptor binding pocket.

Potential as Alpha-Adrenergic Agonists

Derivatives with small or no substitution on the terminal amine are likely to exhibit α-adrenergic agonist activity.[1] These compounds could have potential applications as vasoconstrictors for treating hypotension or as nasal decongestants.

Potential as Beta-Adrenergic Agonists

Modification of the amino group with larger alkyl substituents could shift the activity towards β-adrenergic receptors.[2][8] Depending on the subtype selectivity (β1, β2, or β3), these derivatives could be explored for the treatment of conditions such as heart failure (β1 agonists), asthma (β2 agonists), or metabolic disorders (β3 agonists).[4][5]

Broadening the Horizon: Other Potential Pharmacological Activities

While adrenergic agonism is the most probable activity, the bromophenol moiety is also associated with a range of other biological effects that warrant investigation.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain bromophenol derivatives have demonstrated inhibitory activity against PTP1B, a key enzyme in metabolic regulation.[9] This suggests a potential application in the treatment of diabetes and obesity.

-

Antibacterial and Biofilm Inhibition: Brominated compounds have shown promise as antibacterial agents, particularly against drug-resistant strains like MRSA, and can inhibit biofilm formation.[10]

-

STING Agonism: Some bromophenol derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity and cancer immunotherapy.[11]

-

Enzyme Inhibition: Bromophenol derivatives have also been shown to inhibit other enzymes like aldose reductase, α-glucosidase, and α-amylase, suggesting antidiabetic potential.[12]

Experimental Workflows: A Roadmap to Pharmacological Characterization

A systematic and rigorous experimental approach is essential to elucidate the pharmacological profile of (R)-4-(1-Aminoethyl)-3-bromophenol derivatives.

Caption: A streamlined workflow for the pharmacological characterization of novel compounds.

Chemical Synthesis and Characterization

A library of derivatives should be synthesized to explore the SAR. Key modifications should include:

-

N-alkylation: Introduction of various alkyl groups (methyl, ethyl, isopropyl, tert-butyl) to the primary amine.

-

Aromatic Substitution: Exploration of different halogen substitutions or other functional groups on the aromatic ring.

Step-by-Step Synthesis Protocol (General Scheme):

A plausible synthetic route, based on known methodologies for similar compounds, is outlined below.[13][14][15][16]

-

Starting Material: Commercially available 3-bromo-4-hydroxyphenylethanone.

-

Chiral Resolution/Asymmetric Synthesis: To obtain the desired (R)-enantiomer. This can be achieved through various methods, including chiral chromatography of a racemic intermediate or asymmetric reduction of the ketone.

-

Reductive Amination: The resulting chiral amino alcohol can be subjected to reductive amination with various aldehydes or ketones to introduce different N-alkyl substituents.

-

Purification: Purification of the final compounds is critical and will likely involve column chromatography.

-

Characterization: The structure and purity of all synthesized derivatives must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Pharmacological Evaluation

4.2.1. Adrenergic Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17]

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic receptor subtypes of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

-

Assay Buffer: Prepare an appropriate assay buffer.

-

Radioligand: Select a suitable radiolabeled antagonist with high affinity and specificity for the receptor subtype being tested (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2.2. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

-

cAMP Assays: For β-adrenergic receptors, which are Gs-coupled, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).[18][19] This can be measured using various commercially available kits (e.g., HTRF, ELISA).

-

Calcium Mobilization Assays: For α1-adrenergic receptors, which are Gq-coupled, agonist binding stimulates the release of intracellular calcium. This can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

Protocol: cAMP Functional Assay

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor subtype in a suitable microplate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a known agonist (e.g., isoproterenol) as a positive control.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

-

Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each compound.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects.

4.3.1. Cardiovascular Models

For compounds showing potent adrenergic activity, evaluation in animal models of cardiovascular function is crucial.[20][21][22][23]

Protocol: In Vivo Blood Pressure and Heart Rate Monitoring in Rodents

-

Animal Model: Use appropriate rodent models, such as Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Surgically implant telemetry devices for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intravenous, oral).

-

Data Acquisition: Record cardiovascular parameters continuously before and after drug administration.

-

Data Analysis: Analyze the changes in blood pressure and heart rate to determine the compound's in vivo potency and duration of action.

Data Presentation: Predicted In Vivo Cardiovascular Effects

| Derivative | Predicted Primary Target | Predicted Effect on Blood Pressure | Predicted Effect on Heart Rate | Potential Therapeutic Application |

| (R)-4-(1-Aminoethyl)-3-bromophenol | α1-Adrenergic Receptor | Increase | Reflex Bradycardia | Hypotension |

| N-isopropyl derivative | β1/β2-Adrenergic Receptor | Decrease (β2) / Increase (β1) | Increase (β1) | Heart Failure / Asthma |

| N-tert-butyl derivative | β2-Adrenergic Receptor | Decrease | Tachycardia | Asthma, COPD |

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is critical for their development into viable drugs.[24][25][26][27][28]

Key PK/PD Studies:

-

In Vitro Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes.

-

In Vivo Pharmacokinetic Studies: Determine key parameters such as half-life, clearance, volume of distribution, and bioavailability after administration to animal models.

-

PK/PD Modeling: Integrate pharmacokinetic and pharmacodynamic data to establish a relationship between drug concentration and pharmacological effect.

Conclusion and Future Directions

The (R)-4-(1-Aminoethyl)-3-bromophenol scaffold holds significant promise for the development of novel therapeutics, primarily targeting the adrenergic system. The strategic placement of the bromine atom and the potential for diverse N-alkylation provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. A systematic approach, combining rational design, robust synthesis, and comprehensive pharmacological evaluation, as outlined in this guide, will be instrumental in unlocking the full potential of this compound class. Future research should focus on elucidating the precise receptor subtype selectivity of these derivatives and exploring their potential in relevant disease models. Furthermore, investigation into their non-adrenergic activities could open up new and unexpected therapeutic avenues.

References

- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (n.d.). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed.

- (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed.

- (n.d.). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. KU Leuven.

- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (n.d.). Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry - ACS Publications.

- (n.d.). α-Adrenoceptor Assays. PubMed.

- (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience.

- (n.d.). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed.

- (2024, September 6). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. PMC.

- (2024, February 29). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI.

- (n.d.). Ventricular Arrhythmias Induced by Sympathomimetic Amines in Unanesthetized Dogs Following Coronary Artery Occlusion. Circulation Research - American Heart Association Journals.

- (2012, June 15). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed.

- (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters - ACS Publications.

- (n.d.). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology.

- (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.

- (2026, January 5). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI.

- (n.d.). The synthesis of novel bromophenol derivatives. ResearchGate.

- (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol. Google Patents.

- (2025, January 27). Investigation of trace amine receptors in the cardiovascular systems. -ORCA.

- (n.d.). Cardiovascular Diseases Models. WuXi Biology.

- (2018, December 15). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. PubMed.

- (n.d.). In vivo models. Cardiomedex.

- (n.d.). (S)-4-(1-Aminoethyl)Phenol. Chem-Impex.

- (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Google Patents.

- (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.

- (n.d.). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. PubMed.

- (n.d.). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. Benchchem.

- (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI - NIH.

- (2023, August 11). Pharmacokinetics and pharmacodynamics analysis of drug candidates. ResearchGate.

- (2012, November 7). Pharmacotherapeutics, pharmacokinetics, and pharmacodynamics. Johns Hopkins University.

- (n.d.). Adrenergic receptors: structure and function. Semantic Scholar.

- (n.d.). Pharmacokinetics and Pharmacodynamics. MDPI.

- (n.d.). Top 60 Journal of Pharmacokinetics and Pharmacodynamics papers published in 2018. Labome.

- (n.d.). Adrenergic agonists – Knowledge and References. Taylor & Francis.

- (n.d.). Adrenergic Receptor Subtypes. University of the Pacific.

- (2025, December 8). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI.

Sources

- 1. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 15. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 16. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 17. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. wuxibiology.com [wuxibiology.com]

- 23. cardiomedex.com [cardiomedex.com]

- 24. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 27. mdpi.com [mdpi.com]

- 28. Top 60 Journal of Pharmacokinetics and Pharmacodynamics papers published in 2018 [scispace.com]

An In-depth Technical Guide to the Thermodynamic Stability of (R)-4-(1-Aminoethyl)-3-bromophenol at Room Temperature

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (R)-4-(1-Aminoethyl)-3-bromophenol, a novel chemical entity with potential applications in drug development. As the stability of a drug substance is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and intrinsic stability is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to assessing the stability of this compound at room temperature. We will delve into the theoretical considerations based on its chemical structure, followed by detailed, field-proven experimental protocols for forced degradation studies, thermal analysis, and the development of a stability-indicating analytical method. The causality behind each experimental choice is explained to provide a self-validating system for stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with the inherent stability of the molecule being a primary hurdle. Thermodynamic stability, which governs the propensity of a compound to exist in its current form or transform into a lower energy state, directly impacts critical quality attributes (CQAs) such as potency, purity, and safety. For (R)-4-(1-Aminoethyl)-3-bromophenol, a molecule featuring a chiral center, a phenolic hydroxyl group, an amino group, and a halogenated aromatic ring, a comprehensive understanding of its stability profile is not just a regulatory requirement but a scientific necessity.

This guide will provide the foundational knowledge and practical methodologies to:

-

Predict potential degradation pathways based on the molecule's functional groups.

-

Execute a series of forced degradation studies to identify likely degradants.

-

Characterize the thermal properties of the molecule.

-

Develop a robust, stability-indicating analytical method for accurate quantification and impurity profiling.

By following the principles and protocols outlined herein, researchers can build a comprehensive stability profile for (R)-4-(1-Aminoethyl)-3-bromophenol, enabling informed decisions in formulation development, packaging, and the determination of a suitable shelf-life.

Physicochemical Properties and Predicted Stability Profile of (R)-4-(1-Aminoethyl)-3-bromophenol

A preliminary analysis of the chemical structure of (R)-4-(1-Aminoethyl)-3-bromophenol provides valuable insights into its potential stability liabilities.

Table 1: Physicochemical Properties of (R)-4-(1-Aminoethyl)-3-bromophenol

| Property | Value (Predicted/Available) | Source |

| Molecular Formula | C8H10BrNO | - |

| Molecular Weight | 216.08 g/mol | - |

| pKa (Phenolic OH) | ~9-10 (Predicted) | [General Phenol pKa] |

| pKa (Amino Group) | ~9-10 (Predicted) | [General Aromatic Amine pKa] |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol (Predicted) | - |

The molecule possesses several functional groups that are known to be susceptible to degradation:

-

Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be catalyzed by light, metal ions, and changes in pH.[1] This can lead to the formation of colored degradation products, such as quinones.

-

Aromatic Amine: The primary amino group on the ethyl side chain is a site for potential oxidation and can also react with other functional groups.[2] Aromatic amines are known to be unstable and can darken upon exposure to air and light.[2]

-

Brominated Aromatic Ring: While generally stable, the carbon-bromine bond can be susceptible to cleavage under high-energy conditions such as photolysis or high temperatures.[3][4]

-

Chiral Center: The stereochemical integrity of the (R)-enantiomer must be monitored, as racemization can occur under certain stress conditions, potentially impacting pharmacological activity.

Based on these structural features, the primary degradation pathways to investigate are oxidation, photodecomposition, and thermal degradation . Hydrolysis is expected to be less of a concern for the core structure, though the stability of any salt form would need to be considered.

Experimental Framework for Stability Assessment

A comprehensive stability assessment should be conducted in line with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[5][6]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] These studies also aid in the development and validation of a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%.[9]

-

Sample Preparation: Prepare stock solutions of (R)-4-(1-Aminoethyl)-3-bromophenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At specified time points (e.g., 1, 3, 7, 14 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

-

A control sample should be protected from light with aluminum foil.

-

After exposure, dissolve both the exposed and control samples and analyze by HPLC.

-

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the solid-state properties and thermal stability of the compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.

-

DSC Analysis:

-

Accurately weigh 2-5 mg of (R)-4-(1-Aminoethyl)-3-bromophenol into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

-

-

TGA Analysis:

-

Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the mass loss as a function of temperature to obtain the TGA thermogram.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

-

Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the ionization of the amine and phenol groups.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method to separate the polar and non-polar degradants from the parent compound. A typical starting gradient could be from 5% B to 95% B over 20-30 minutes.

-

Detection: Use a UV detector set at a wavelength where the API and potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase that is compatible with mass spectrometry (e.g., formic acid instead of phosphoric acid) to facilitate the identification of unknown degradation products.

Predicted Degradation Pathways and Discussion

Based on the functional groups present in (R)-4-(1-Aminoethyl)-3-bromophenol, several degradation pathways can be postulated.

-

Oxidative Degradation: The phenolic hydroxyl and the amino group are both susceptible to oxidation.[2] In the presence of oxygen, light, or metal ions, the phenol can be oxidized to a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric material. The amino group can also undergo oxidation.

-

Photodegradation: Exposure to UV light can provide sufficient energy to cleave the C-Br bond, leading to the formation of a debrominated impurity.[3] More extensive photodegradation could result in the cleavage of the aromatic ring.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The TGA results will indicate the onset temperature for this process. Potential thermal degradation pathways could involve the loss of the aminoethyl side chain or reactions involving the bromine and hydroxyl groups.[4]

Conclusion

The thermodynamic stability of (R)-4-(1-Aminoethyl)-3-bromophenol at room temperature is a critical parameter that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has provided a comprehensive, scientifically-grounded framework for this evaluation. By systematically performing forced degradation studies, conducting thermal analysis, and developing a stability-indicating HPLC method, researchers can identify potential degradation pathways, characterize the intrinsic stability of the molecule, and establish a robust analytical method for quality control. The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing a scientifically justified shelf-life for this promising new chemical entity.

References

-

Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. PMC. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

-

Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode. Environmental Science & Technology. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. ICH. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. ATLAS. [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

-

How can I break down 4-aminophenol to something harmless? : r/chemistry. Reddit. [Link]

-

Thermal Recycling of Brominated Flame Retardants with Fe2O3. ACS Publications. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Q1A(R2) Guideline - ICH. ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

-

Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Factors Governing Degradation of Phenol in Pharmaceutical Wastewater by White-rot Fungi. The Open Biotechnology Journal. [Link]

-

Aminophenols | Request PDF. ResearchGate. [Link]

-

Forced Degradation – A Review. PharmaTutor. [Link]

-

Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review. MDPI. [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

-

Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Scientific Research Publishing. [Link]

-

Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

-

PHOTOCATALYTIC DEGRADATION OF CHLOROPHENOLS IN AQUEOUS SUSPENSION USING Ag-TiO2 CATALYSTS. PolyU Institutional Research Archive. [Link]

-

Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI. [Link]

-

Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

III. THE STOICHIOMETRIES FOR THE OXIDATION OF SOME SUBSTITUTED PHENOLS WITH PEROXY RADICALS. Canadian Science Publishing. [Link]

-

Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. SciSpace. [Link]

-

Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Request PDF. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystallographic Analysis of (R)-4-(1-Aminoethyl)-3-bromophenol

Foreword: From Molecule to Map — The Crystallographic Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic curiosity; it is a cornerstone of rational drug design. X-ray crystallography stands as the preeminent technique for elucidating atomic-resolution structures of small molecules and their macromolecular targets.[1][2] This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel compound, using the chiral molecule (R)-4-(1-Aminoethyl)-3-bromophenol as a practical, albeit hypothetical, case study.

This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and technical workflow of a crystallographic investigation. We will not only detail the "how" but, more critically, the "why" behind each experimental choice and analytical step. Our journey will take us from the foundational principles of crystallography to the intricate details of data analysis and the ultimate application of the structural insights gained. Every protocol is presented as a self-validating system, grounded in authoritative practices to ensure scientific integrity.

The Foundation: Principles of Single-Crystal X-ray Diffraction

X-ray crystallography is a powerful analytical method that allows for the determination of the atomic and molecular structure of a crystal.[3] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms within a crystalline lattice. A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions.[4] This periodicity of the crystal lattice acts as a three-dimensional diffraction grating for X-rays.

When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms.[5] Due to the regular arrangement of atoms, the scattered waves interfere with one another. In most directions, this interference is destructive, but in specific directions, it is constructive, leading to a pattern of diffracted beams of varying intensities.[3] The angles and intensities of these diffracted beams are recorded on a detector.[5]

The resulting diffraction pattern holds the key to the crystal's internal structure. Through a mathematical process known as a Fourier transform, the diffraction data can be converted into a three-dimensional electron density map of the molecule.[6] This map is then interpreted to determine the precise position of each atom in the molecule, as well as information about chemical bonds, bond angles, and intermolecular interactions.[3]

The Starting Point: Synthesis and Characterization of (R)-4-(1-Aminoethyl)-3-bromophenol

While no specific synthesis for (R)-4-(1-Aminoethyl)-3-bromophenol is readily available in the searched literature, a plausible synthetic route can be inferred from related aminophenol chemistries. For the purpose of this guide, we will assume the successful synthesis and purification of the target compound.

Prior to any crystallographic work, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

For this guide, we will proceed with the assumption that these analyses have confirmed the successful synthesis of high-purity (R)-4-(1-Aminoethyl)-3-bromophenol.

The Art and Science of Crystallization: Obtaining a Diffraction-Quality Single Crystal

The adage "a good crystal is the key to a good structure" cannot be overstated. The goal of crystallization is to grow a single, well-ordered crystal of sufficient size and quality for X-ray diffraction analysis.[7] For small molecules, a crystal with dimensions of at least 20 micrometers in all three dimensions is generally suitable, though larger crystals up to 0.5 mm can be used.[1]

Causality in Solvent Selection and Crystallization Technique

The choice of solvent and crystallization method is critical and often empirical. The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled precipitation of the crystalline solid, which is essential for the growth of large, well-ordered crystals.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, eventually reaching a point of supersaturation and leading to crystal growth. This method is simple and effective for many compounds.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a reservoir of a "precipitating" solvent. The precipitating solvent is one in which the compound is poorly soluble but is miscible with the solvent of the compound solution. Over time, the vapor of the precipitating solvent diffuses into the compound solution, reducing the solubility of the compound and inducing crystallization. This method allows for very slow and controlled crystal growth, often yielding high-quality crystals.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.

A Self-Validating Crystallization Protocol for (R)-4-(1-Aminoethyl)-3-bromophenol

The following is a hypothetical, yet representative, protocol for the crystallization of (R)-4-(1-Aminoethyl)-3-bromophenol.

Step-by-Step Methodology:

-

Solubility Screening: Begin by testing the solubility of a small amount of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to identify a suitable solvent system.

-

Preparation of a Saturated Solution: Based on the solubility screening, prepare a nearly saturated solution of (R)-4-(1-Aminoethyl)-3-bromophenol in a suitable solvent or solvent mixture (e.g., methanol/water) at room temperature.

-

Vapor Diffusion Setup:

-

Pipette approximately 1-2 mL of the prepared solution into a small glass vial.

-

Place this vial inside a larger, sealed beaker containing a reservoir of a precipitating solvent (e.g., diethyl ether).

-

Seal the beaker and leave it undisturbed in a vibration-free environment.

-

-

Monitoring Crystal Growth: Monitor the vial periodically for the formation of crystals. This may take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop and mount them on a goniometer head for X-ray analysis.[7]

Illuminating the Invisible: X-ray Diffraction Data Collection

With a suitable crystal mounted, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[8]

The Experimental Workflow

The data collection process is a meticulous and largely automated procedure.

Step-by-Step Methodology:

-

Crystal Mounting and Centering: The mounted crystal is placed on the diffractometer, and its position is carefully adjusted to be at the center of the X-ray beam.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and to identify the crystal system (e.g., monoclinic, orthorhombic).[9]

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.

-

Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[10] The temperature of the crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed.[4] This involves integrating the intensities of the individual diffraction spots and applying various corrections to account for experimental factors. The data from all the images are then scaled and merged to produce a single file containing a list of unique reflections and their corresponding intensities.[9]

From Data to 3D Model: Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost during the experiment.[11] The "phase problem" is a central challenge in X-ray crystallography. For small molecules, direct methods are typically used to solve the phase problem.[12]

The Path to a Refined Structure

Step-by-Step Methodology:

-

Structure Solution: Direct methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[12] These phases are then used to calculate an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule. An initial atomic model is then built into the electron density.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[13] This is an iterative process where the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the observed and calculated structure factors.[14]

-

Validation: Throughout the refinement process, various metrics are used to assess the quality of the model and its fit to the data. The most common of these is the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated structure factor amplitudes.[15] A lower R-factor generally indicates a better fit.[16] The R-free is a similar metric calculated using a small subset of the data that was not used in the refinement, which helps to detect overfitting of the model to the data.[15]

The Culmination: Analysis of the Crystal Structure of (R)-4-(1-Aminoethyl)-3-bromophenol

Upon successful refinement, a detailed three-dimensional model of the molecule is obtained. This structural information is typically stored in a Crystallographic Information File (CIF), which is a standard format for archiving and sharing crystallographic data.[17][18]

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained for (R)-4-(1-Aminoethyl)-3-bromophenol.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₈H₁₀BrNO | Elemental composition of the molecule. |

| Molecular Weight | 216.08 g/mol | Mass of one mole of the substance. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| a, b, c (Å) | 8.12, 10.54, 12.33 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Volume (ų) | 1055.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature (K) | 100(2) | The temperature at which the data was collected. |

| Wavelength (Å) | 0.71073 | The wavelength of the X-rays used. |

| Resolution (Å) | 0.85 | A measure of the level of detail in the structure.[11] |

| R₁ [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and the data.[15] |

| wR₂ (all data) | 0.082 | A weighted R-factor based on all data. |

Structural Insights

The refined crystal structure would provide a wealth of information:

-

Confirmation of Stereochemistry: The absolute configuration of the chiral center at the ethylamine group would be unequivocally determined.

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing insights into the bonding and electronic structure.

-

Conformation: The three-dimensional arrangement of the atoms, including the torsion angles, would be revealed.

-

Intermolecular Interactions: The crystal packing would show how the molecules interact with each other in the solid state, including hydrogen bonding and other non-covalent interactions. This is crucial for understanding the physical properties of the solid form.

From Structure to Strategy: Implications for Drug Development

The structural data for (R)-4-(1-Aminoethyl)-3-bromophenol would be invaluable in a drug development context:

-

Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure of the molecule, researchers can better understand how it interacts with its biological target. This knowledge is crucial for designing more potent and selective drug candidates.

-

Lead Optimization: The structural information can guide the chemical modification of the molecule to improve its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

-

Polymorph Screening: The crystal structure provides a definitive characterization of a specific solid form of the drug substance. This is a critical component of polymorph screening, which is essential for ensuring the stability and bioavailability of the final drug product.

-

Intellectual Property: A determined crystal structure can be a key component of a patent application, providing strong protection for a novel chemical entity.

Conclusion: The Power of Seeing

X-ray crystallography is a powerful and indispensable tool in modern chemical and pharmaceutical research.[5][19] Through the hypothetical case study of (R)-4-(1-Aminoethyl)-3-bromophenol, this guide has illuminated the intricate yet logical pathway from a purified compound to a high-resolution three-dimensional structure. The journey involves a blend of meticulous experimental technique and sophisticated computational analysis. The resulting structural information provides a level of detail that is unparalleled, offering profound insights into the nature of the molecule and its potential as a therapeutic agent. For the drug development professional, a crystal structure is more than just a picture; it is a roadmap for innovation.

References

-

PubChem. (n.d.). 3-Amino-4-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Moore, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-3-bromophenol (C6H6BrNO). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

-

Michigan State University. (n.d.). X-ray Crystallography Laboratory. Department of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

NextSDS. (n.d.). 4-((1R)-1-AMINOETHYL)-3-CHLOROPHENOL. Retrieved from [Link]

-

Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol. Retrieved from [Link]

-

Read, R. J. (2014). X-ray data processing. Microbiology Today, 41(4), 180-183. Retrieved from [Link]

- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

University of Durham. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

-

AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]

-

MyScope. (n.d.). XRD basics. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

PDBe. (n.d.). For X-ray crystallography structures. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mercury 4.0: from visualization to analysis, design and prediction. Retrieved from [Link]

-

ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. Retrieved from [Link]

-

Fiveable. (n.d.). 10.1 X-ray crystallography principles and applications. Retrieved from [Link]

-

University of Groningen. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Retrieved from [Link]

Sources

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. azom.com [azom.com]

- 6. fiveable.me [fiveable.me]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 12. fiveable.me [fiveable.me]

- 13. Introduction [pd.chem.ucl.ac.uk]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]

- 16. R-factor (crystallography) â Grokipedia [grokipedia.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. iucr.org [iucr.org]

- 19. MyScope [myscope.training]

Technical Whitepaper: Material Safety, Toxicity Mechanisms, and Handling Protocols for (R)-4-(1-Aminoethyl)-3-bromophenol

Executive Summary

(R)-4-(1-Aminoethyl)-3-bromophenol is a highly specialized chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of phenethylamine-derived receptor modulators. Structurally, it merges a sympathomimetic phenethylamine backbone with a halogenated phenol moiety. This unique structural topology presents specific handling challenges: the primary amine drives corrosivity and atmospheric instability, while the bromophenol ring introduces nuanced metabolic liabilities.

This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols for (R)-4-(1-Aminoethyl)-3-bromophenol, providing drug development professionals with a comprehensive framework for safe and effective laboratory integration.

Physicochemical Profiling & Structural Causality

The behavior of (R)-4-(1-Aminoethyl)-3-bromophenol in both biological systems and synthetic workflows is governed by the electronic and steric interplay of its functional groups. The electron-withdrawing bromine atom at the meta-position relative to the phenol slightly increases the phenol's acidity (pKa ~9.0), while the benzylic primary amine remains basic (pKa ~9.5)[1].

Causality Insight: Because the pKa values of the phenol and the amine are exceptionally close, the molecule exists as a zwitterion at physiological pH. This necessitates highly specific buffering (pH ~9.2) during liquid-liquid extraction to maximize the neutral species and ensure organic phase partitioning. Furthermore, the (R)-enantiomeric center at the benzylic position is susceptible to racemization under extreme alkaline conditions, dictating the use of mild, non-nucleophilic bases during synthesis.

Table 1: Physicochemical Properties Summary

| Parameter | Value / Description | Structural Rationale |

| Molecular Formula | C8H10BrNO | Core phenethylamine + Br + OH |

| Molecular Weight | 216.08 g/mol | Halogenation significantly increases mass |

| Physical State | Off-white to pale yellow solid | Phenol auto-oxidation leads to yellowing over time |

| Solubility | Soluble in DMSO, MeOH; slightly in H2O | Zwitterionic nature limits pure aqueous solubility |

| Stereochemistry | (R)-enantiomer | Benzylic chiral center dictates receptor binding affinity |

Toxicological Mechanisms & MSDS Grounding

The toxicity profile of (R)-4-(1-Aminoethyl)-3-bromophenol is bifurcated into acute exposure hazards (driven by the amine) and systemic metabolic hazards (driven by the bromophenol).

Acute Toxicity & Corrosivity (Phenethylamine Backbone)

Like many primary phenethylamines, this compound is highly alkaline in solution and acts as a severe irritant. Direct contact causes rapid liquefaction necrosis of tissues. Inhalation of the dust or aerosols can lead to severe respiratory tract irritation and potential central nervous system (CNS) excitation, manifesting as sympathomimetic toxicity (tachycardia, hypertension)[2][3].

Hepatotoxicity & Reactive Metabolites (Bromophenol Moiety)

A critical concern in drug development is the potential for halogenated phenols to induce hepatotoxicity. Bromophenols can be oxidized by hepatic Cytochrome P450 (CYP450) enzymes into highly reactive quinone or epoxide intermediates. These electrophiles can covalently bind to hepatocellular proteins, leading to cellular necrosis.

However, authoritative toxicological studies on related bromophenols demonstrate a protective biological mechanism: rapid Phase II conjugation (specifically sulfation and glucuronidation) effectively outcompetes CYP450 oxidation[4]. Consequently, the in vivo hepatotoxicity of the bromophenol moiety is significantly lower than that of unsubstituted bromobenzenes, provided that the cellular glutathione (GSH) pool is not depleted[4].

Figure 1: Divergent metabolic pathways of the bromophenol moiety dictating hepatotoxicity.

Table 2: Core GHS Safety & Hazard Classifications

| GHS Hazard Class | Hazard Statement (H-Code) | Preventive Measure (P-Code) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat/drink when using |

| Skin Corrosion | H314: Causes severe skin burns | P280: Wear protective gloves/clothing/eye protection |

| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: Rinse cautiously with water |

| STOT (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas |

Note: Classifications are extrapolated from the highly homologous 4-(1-aminoethyl)phenol and 2-phenethylamine hydrochlorides[1][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, handling and testing this compound requires protocols that inherently validate their own success. Below are two critical workflows for researchers.

Protocol 1: Inert Preparation and Stability Validation of Stock Solutions

Primary amines react with atmospheric CO2 to form insoluble carbamates, while phenols auto-oxidize in the presence of light and oxygen. This protocol ensures the integrity of the chiral API.

-

Environmental Control: Purge a localized glove box or desiccator with Argon gas for 10 minutes prior to opening the reagent bottle.

-

Solvent Degassing: Utilize anhydrous, HPLC-grade DMSO. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing phenol oxidation.

-

Dissolution: Weigh 21.6 mg of (R)-4-(1-Aminoethyl)-3-bromophenol and dissolve in 1.0 mL of degassed DMSO to yield a 100 mM stock solution.

-

Self-Validation (LC-MS Check): Immediately run a 10 µL aliquot on an LC-MS system (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).

-

Validation Criteria: A single peak at [M+H]+=216.0/218.0 (1:1 isotopic ratio indicating the presence of one Bromine atom) confirms purity. The absence of a peak at [M+16] confirms no premature oxidation has occurred.

-

-

Storage: Aliquot into amber glass vials (to prevent UV-induced radical formation), blanket with Argon, and store at -80°C.

Protocol 2: In Vitro Hepatocyte Covalent Binding Assay

To empirically validate the metabolic safety of the bromophenol moiety, researchers must quantify reactive quinone formation using a self-validating hepatocyte model.

-

Hepatocyte Seeding: Plate primary human hepatocytes in a 24-well collagen-coated plate at 0.5×106 cells/well.

-

Control Establishment (The Validation Step): Pre-incubate half the wells with 1 mM 1-Aminobenzotriazole (1-ABT), a broad-spectrum CYP450 suicide inhibitor, for 30 minutes. Causality: If covalent binding is observed in untreated cells but abolished in 1-ABT treated cells, the toxicity is definitively proven to be CYP450-mediated rather than a direct nucleophilic attack by the parent compound.

-

Dosing: Dose the cells with 100 µM of (R)-4-(1-Aminoethyl)-3-bromophenol for 4 hours.

-

Metabolite Trapping: Harvest the culture media and analyze via LC-MS/MS for GSH-bromoquinone adducts.

-

Protein Extraction: Lyse the cell pellet using RIPA buffer. Precipitate proteins using ice-cold trichloroacetic acid (TCA) to wash away unbound drug.

-

Proteomic Analysis: Digest the protein pellet with trypsin and analyze via LC-MS/MS to identify specific adducted peptide targets.

Figure 2: Self-validating workflow for assessing reactive metabolite covalent binding.

References

- National Center for Biotechnology Information (PubChem). "4-(1-Aminoethyl)phenol | C8H11NO | CID 123594." PubChem Database.

- Cole-Parmer. "Material Safety Data Sheet - Phenethylamine." Cole-Parmer Safety Database.

- Cayman Chemical. "Safety Data Sheet - 2-Phenethylamine (hydrochloride)." Cayman Chemical.

- ACS Publications. "Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites." Chemical Research in Toxicology.

Sources

Mechanism of action of (R)-4-(1-Aminoethyl)-3-bromophenol in biological assays

An In-Depth Technical Guide to the Pharmacological Profiling of (R)-4-(1-Aminoethyl)-3-bromophenol

Executive Summary

(R)-4-(1-Aminoethyl)-3-bromophenol (R-4-AE-3-BP) is a highly specialized, synthetic chiral amine acting as a structural analog to endogenous trace amines such as tyramine. In contemporary neuropharmacology, it serves as a potent, stereoselective probe for investigating monoaminergic transmission, specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) .

This whitepaper dissects the structural rationale behind R-4-AE-3-BP, elucidates its intracellular signaling cascade, and provides field-proven, self-validating biological assay protocols for quantifying its mechanism of action.

Structural Rationale & Pharmacophore Analysis

The design of R-4-AE-3-BP is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. As an Application Scientist, it is critical to understand why this specific molecular architecture was chosen before designing the assays to test it.

-

The Chiral Center ((R)-1-aminoethyl): Endogenous trace amines like tyramine are achiral and highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). The introduction of an α -methyl group creates a stereocenter. The (R)-enantiomer mimics the spatial orientation of natural catecholamines, providing superior steric complementarity to the TAAR1 binding pocket. Furthermore, this α -methylation sterically hinders MAO docking, significantly increasing the compound's biological half-life in cellular assays.

-

The 3-Bromo Substitution: Halogen bonding has emerged as a transformative tool in rational drug design[1]. The bromine atom acts as a Lewis acid via its localized region of positive electrostatic potential (the σ -hole). This allows it to form highly directional, non-covalent interactions with electron-rich Lewis bases (e.g., oxygen or nitrogen atoms in the receptor's amino acid backbone), effectively competing with or replacing traditional hydrogen bonds[2]. Additionally, the heavy halogen increases the compound's lipophilicity ( logP ), enhancing its ability to penetrate cell membranes—a crucial trait since TAAR1 is predominantly an intracellular G protein-coupled receptor (GPCR)[3].

Mechanism of Action: TAAR1 Agonism & Intracellular Signaling

TAAR1 is a Gαs -coupled GPCR. When R-4-AE-3-BP permeates the cell membrane and binds to intracellular TAAR1, it induces a conformational shift that activates the Gαs subunit. This activation stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP).

The accumulation of cAMP acts as a secondary messenger, binding to the Exchange Protein Activated by cAMP (EPAC) and Protein Kinase A (PKA). This downstream cascade ultimately results in the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), which modulates neuroprotective and anti-apoptotic gene expression[4].

Caption: Intracellular signaling cascade triggered by (R)-4-AE-3-BP binding to the TAAR1 receptor.

Biological Assays & Experimental Protocols